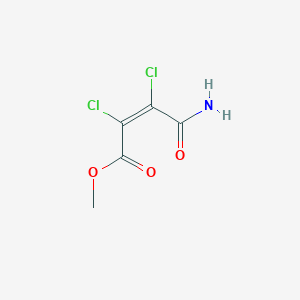![molecular formula C18H24BrNO3S B2975206 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1797561-51-3](/img/structure/B2975206.png)
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986142 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Wirkmechanismus
Benzylic Position
The compound has a bromine atom at the benzylic position . Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation .
Sulfonamide Group
Sulfonamides are known to inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its specificity for the TYK2 enzyme. Unlike other JAK inhibitors, which inhibit multiple JAK family members, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide only inhibits TYK2. This may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide. One area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in combination with other drugs for the treatment of autoimmune diseases. For example, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide may be used in combination with anti-TNF agents, such as infliximab, for the treatment of rheumatoid arthritis. Another area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in other inflammatory diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to fully understand the safety and efficacy of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in humans, and to determine the optimal dosing regimen for clinical use.
Synthesemethoden
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involved the use of several chemical reactions, including Grignard reactions, Suzuki coupling reactions, and sulfonamide formation. The final product was obtained in high yield and purity, and its structure was confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce joint inflammation and bone erosion. These findings suggest that 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has potential as a therapeutic agent for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLHJLZTZZCLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
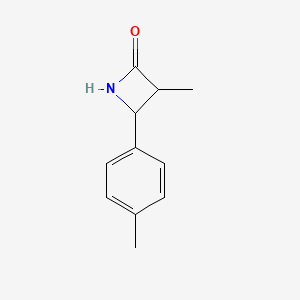
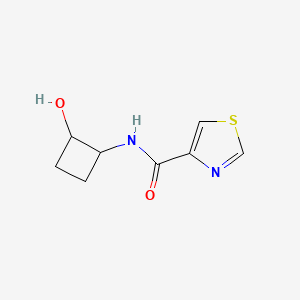
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
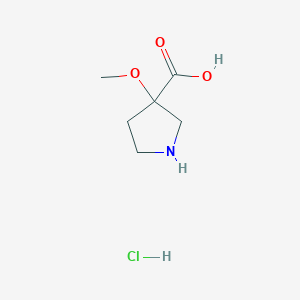
![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)
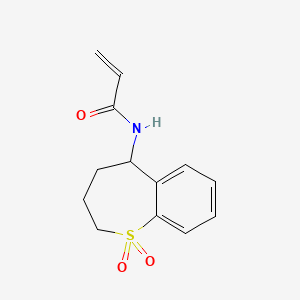
![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)
